N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide is a synthetic small molecule belonging to the 3-cyanothiophene acetamide/propanamide class. Its structure features a 3-cyano-4,5-dimethylthiophene core linked via a propanamide chain to a terminal phenylthio group.

Molecular Formula C16H16N2OS2
Molecular Weight 316.44
CAS No. 896305-47-8
Cat. No. B2769155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide
CAS896305-47-8
Molecular FormulaC16H16N2OS2
Molecular Weight316.44
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)C
InChIInChI=1S/C16H16N2OS2/c1-11-12(2)21-16(14(11)10-17)18-15(19)8-9-20-13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19)
InChIKeyWMLCXXYUOLFWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide (CAS 896305-47-8): Sourcing a Cyano-Thiophene Scaffold for Targeted Library Synthesis


N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide is a synthetic small molecule belonging to the 3-cyanothiophene acetamide/propanamide class [1]. Its structure features a 3-cyano-4,5-dimethylthiophene core linked via a propanamide chain to a terminal phenylthio group. This scaffold is characteristic of compounds investigated for glucagon receptor antagonism and ubiquitin carboxyl-terminal hydrolase (BAP1) inhibition, as evidenced by the activity of close structural analogs [REFS-1, REFS-2]. The molecule's primary utility in a procurement context is as a key intermediate or a specific screening candidate within medicinal chemistry programs focused on metabolic disorders or targeted protein degradation pathways.

Why a Generic 3-Cyanothiophene Propanamide Cannot Replace N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide


Generic substitution within the 3-cyanothiophene propanamide class is not scientifically sound due to the profound impact of minor structural modifications on target engagement. The specific combination of the 4,5-dimethyl substitution on the thiophene and the terminal phenylthio ether is not a universal motif. Evidence from a direct structural analog, where the 3-cyano group is replaced with a 3-carboxamide (CAS 896311-05-0), demonstrates a critical change in hydrogen-bonding capacity and electronic character, which is predicted to alter binding affinity . Furthermore, class-level data shows that even analogs with similar cores but different acetamide linkers exhibit low-micromolar activity against targets like BAP1 [1], implying that the specific propanamide-phenylthio side chain is a determinant of activity. Substituting one analog for another without head-to-head data risks invalidating a screening campaign.

Quantitative Differentiation Matrix for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide


Critical Pharmacophoric Distinction: Cyano vs. Carboxamide at the 3-Position

This compound possesses a 3-cyano group, which acts purely as a hydrogen-bond acceptor. This is in direct contrast to its closest available structural analog, 4,5-dimethyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxamide (CAS 896311-05-0), which has a 3-carboxamide group that functions as both a donor and acceptor . This functional group swap fundamentally alters the pharmacophore's electrostatic potential and hydrogen-bonding capacity, two determinants of target recognition .

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Predicted Glucagon Receptor Antagonism: Class-Level Selectivity

The 3-cyano-4,5-dimethylthiophene core is a known pharmacophore for glucagon receptor (GCGR) antagonism, as explicitly claimed in patent US20040209943A1 [1]. While quantitative potency data for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide itself is not available in the public domain, its structural congener, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-diphenylpropanamide, is a patented example within this class, establishing the core's relevance to the target [1]. The phenylthio-terminal chain distinguishes it from phenyl- or diphenyl-propanamide examples in the patent, indicating a deliberate structural deviation for exploring novel chemical space.

Metabolic Disease Diabetes Glucagon Receptor

BAP1 Inhibition Potential: An Activity-Based Profile Distinction

A close structural relative, MLS000027775, which shares the identical 3-cyano-4,5-dimethylthiophene core but possesses a different acetamide-linked side chain, exhibits an IC50 of 50,000 nM against ubiquitin carboxyl-terminal hydrolase BAP1 [1]. The presence of this core scaffold in a BAP1 inhibitor demonstrates that the core can be functionalized for this target class. The target compound, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide, features a more flexible propanamide linker and a simpler phenylthio terminus compared to the larger, heterocycle-rich side chain of the active analog. This suggests it represents a 'minimalist' analog for probing core-target interactions.

Chemical Biology Deubiquitinase Cancer

Procurement-Linked Application Scenarios for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide


Negative Control for a 3-Carboxamide Analog in Target Engagement Studies

The critical pharmacophoric difference between the 3-cyano group in this compound and the 3-carboxamide group in its closest analog (CAS 896311-05-0) makes it an ideal, structurally matched negative control. Researchers evaluating the biological activity of the carboxamide series can use this compound to test the hypothesis that hydrogen-bond donation at the 3-position is essential for target binding, controlling for the rest of the scaffold's lipophilic interactions .

Novel Starting Point for Glucagon Receptor Antagonist SAR

For labs developing non-peptidic glucagon receptor antagonists, this compound's 3-cyano-4,5-dimethylthiophene core is a validated pharmacophore. Its unique phenylthio-terminal chain provides a unexplored vector for improving selectivity or pharmacokinetic properties compared to patented diphenyl- or phenyl-alkyl analogs, offering a fresh lead for a crowded target class .

Minimalist Scaffold for Deubiquitinase (BAP1) Chemical Probe Development

Building upon the evidence that this chemotype can engage BAP1, this compound's simplified structure is a superior starting point for developing chemical probes. Its lower molecular complexity and a cleaner functional group profile, relative to an active analog with a bulkier acetamide side chain, provides a more favorable foundation for systematic medicinal chemistry optimization of potency and ADME properties .

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.